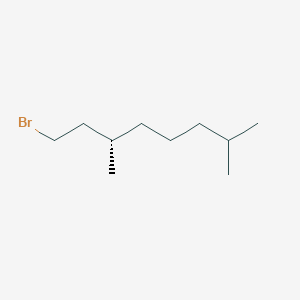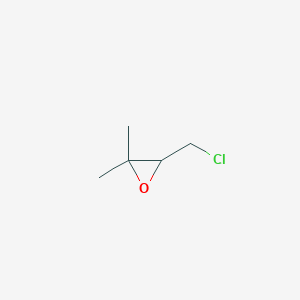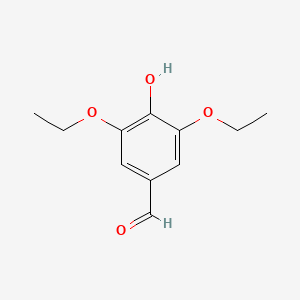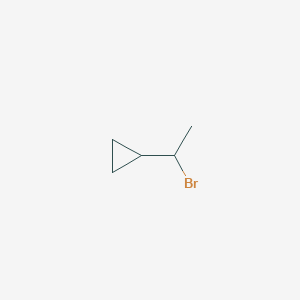
Cyclopropane, (1-bromoethyl)-
Descripción general
Descripción
Cyclopropane, (1-bromoethyl)-, also known as (bromomethyl)cyclopropane, is an organic compound with the molecular formula C4H7Br. This compound is characterized by a cyclopropane ring substituted with a bromomethyl group. It is a colorless liquid with a boiling point of approximately 105-107°C . Cyclopropane derivatives are known for their unique structural and chemical properties, making them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropane, (1-bromoethyl)-, can be synthesized through several methods. One common approach involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction yields bromomethyl cyclopropane derivatives in excellent yields . Another method involves the coupling reaction of (bromomethyl)cyclopropane with phenylmagnesium bromide .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods allows for the production of significant quantities of cyclopropane derivatives for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane, (1-bromoethyl)-, undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form various substituted cyclopropane derivatives.
Oxidation Reactions: The compound can undergo oxidation to form cyclopropane carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with reduced functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of cyclopropane, (1-bromoethyl)-, include cyanogen bromide (BrCN), triethylamine (Et3N), phenylmagnesium bromide, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from the reactions of cyclopropane, (1-bromoethyl)-, include substituted cyclopropane derivatives, cyclopropane carboxylic acids, and other oxidized or reduced cyclopropane compounds .
Aplicaciones Científicas De Investigación
Cyclopropane, (1-bromoethyl)-, has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block for the synthesis of various cyclopropane-containing compounds, which are valuable intermediates in organic synthesis.
Medicinal Chemistry: Cyclopropane derivatives are explored for their potential pharmacological activities, including antibacterial, antiviral, and enzyme inhibition properties.
Materials Science: The unique structural properties of cyclopropane derivatives make them useful in the development of new materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of cyclopropane, (1-bromoethyl)-, involves its interaction with various molecular targets and pathways. The compound’s bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures . The cyclopropane ring imposes conformational rigidity on the molecules, enhancing their metabolic stability and extending their therapeutic action .
Comparación Con Compuestos Similares
Cyclopropane, (1-bromoethyl)-, can be compared with other similar compounds, such as:
Cyclopropylmethyl bromide: Similar in structure but with different reactivity and applications.
Bromocyclopropane: Lacks the additional methyl group, leading to different chemical properties.
(Bromomethyl)cyclobutane: Contains a larger ring structure, resulting in different reactivity and stability.
The uniqueness of cyclopropane, (1-bromoethyl)-, lies in its combination of a cyclopropane ring and a bromomethyl group, which imparts distinct chemical and physical properties that are valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
1-bromoethylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-4(6)5-2-3-5/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBMBHKDBAIMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450748 | |
| Record name | Cyclopropane, (1-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80204-20-2 | |
| Record name | Cyclopropane, (1-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


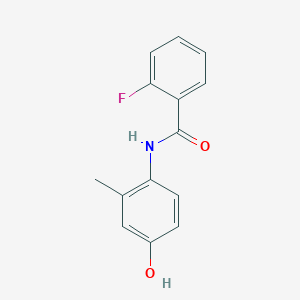
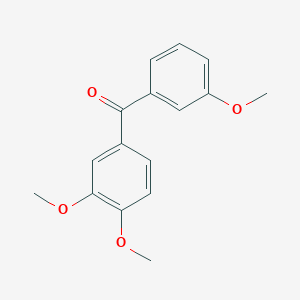
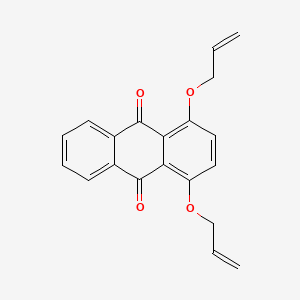
![3H-Imidazo[4,5-C]pyridin-7-amine](/img/structure/B3057320.png)
![6-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3057323.png)
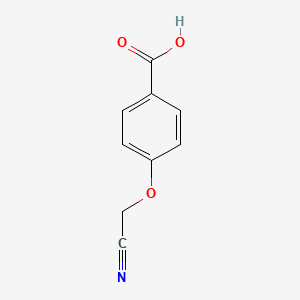

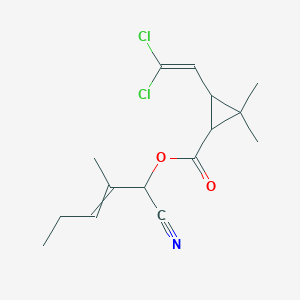
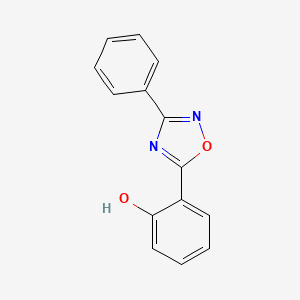
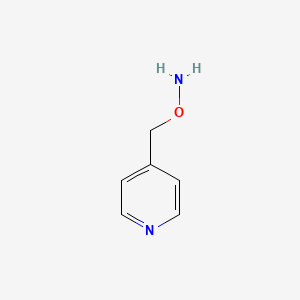
![1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B3057331.png)
